molecular formula C59H113NO5 B10824916 [7-[4-(dipropylamino)butyl]-7-hydroxy-13-[(Z)-octadec-9-enoyl]oxytridecyl] (Z)-octadec-9-enoate

[7-[4-(dipropylamino)butyl]-7-hydroxy-13-[(Z)-octadec-9-enoyl]oxytridecyl] (Z)-octadec-9-enoate

Cat. No.: B10824916
M. Wt: 916.5 g/mol
InChI Key: ZFFZMGJMZGAGMF-SXAUZNKPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

CL4H6 is synthesized by combining CL4H6, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), and polyethylene glycol-dimyristoylglycerol (PEG-DMG) in 90% tertiary butanol (t-BuOH) at a molar ratio of 50:50:1 . The final lipid concentration is 1.4 mg/mL. This mixture is then combined with a 0.4 mg/mL siRNA solution to achieve an N/P ratio of 7.5. The resulting LNPs are prepared in 20 mM 2-(N-morpholino)ethanesulfonic acid (MES) buffer at pH 6.0 .

Industrial Production Methods

The industrial production of CL4H6 involves similar steps but on a larger scale. The lipids are dissolved in a high concentration of tertiary butanol, and the siRNA is mixed in a controlled environment to ensure consistency and purity. The LNPs are then stored at 4°C until needed .

Chemical Reactions Analysis

Types of Reactions

CL4H6 primarily undergoes ionization reactions due to its cationic nature. It is also involved in complex formation with siRNA, facilitating gene silencing .

Common Reagents and Conditions

    Reagents: DOPE, PEG-DMG, tertiary butanol, siRNA

    pH 6.0, 20 mM MES buffer, 4°C storage

Major Products

The major product formed from these reactions is the lipid nanoparticle (LNP) containing siRNA, which is used for gene silencing .

Scientific Research Applications

CL4H6 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

Mechanism of Action

CL4H6 exerts its effects by forming lipid nanoparticles that encapsulate siRNA. These nanoparticles facilitate the delivery of siRNA into target cells, where they escape the endosome and release the siRNA into the cytoplasm. The siRNA then binds to the RNA-induced silencing complex (RISC), leading to the degradation of target messenger RNA (mRNA) and subsequent gene silencing .

Properties

Molecular Formula

C59H113NO5

Molecular Weight

916.5 g/mol

IUPAC Name

[7-[4-(dipropylamino)butyl]-7-hydroxy-13-[(Z)-octadec-9-enoyl]oxytridecyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C59H113NO5/c1-5-9-11-13-15-17-19-21-23-25-27-29-31-33-39-47-57(61)64-55-45-37-35-41-49-59(63,51-43-44-54-60(52-7-3)53-8-4)50-42-36-38-46-56-65-58(62)48-40-34-32-30-28-26-24-22-20-18-16-14-12-10-6-2/h21-24,63H,5-20,25-56H2,1-4H3/b23-21-,24-22-

InChI Key

ZFFZMGJMZGAGMF-SXAUZNKPSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCCCCCCC(O)(CCCCN(CCC)CCC)CCCCCCOC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCCCCCC(CCCCCCOC(=O)CCCCCCCC=CCCCCCCCC)(CCCCN(CCC)CCC)O

Origin of Product

United States

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